molecular formula C14H11Cl2NO2 B11937995 2-chloro-N-(2-chlorophenyl)-3-methoxybenzamide CAS No. 853332-84-0

2-chloro-N-(2-chlorophenyl)-3-methoxybenzamide

Cat. No.: B11937995
CAS No.: 853332-84-0
M. Wt: 296.1 g/mol
InChI Key: WVDHVHMNFGOGDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(2-chlorophenyl)-3-methoxybenzamide is an organic compound characterized by the presence of chlorine atoms and a methoxy group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-chlorophenyl)-3-methoxybenzamide typically involves the reaction of 2-chloroaniline with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization from ethanol to obtain colorless block crystals .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-chlorophenyl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones.

    Reduction Reactions: The carbonyl group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

    Substitution: Formation of various substituted derivatives.

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential use in the treatment of certain diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-chlorophenyl)-3-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(2-chlorophenyl)-3-methoxybenzamide is unique due to the presence of both chlorine atoms and a methoxy group, which can influence its chemical reactivity and biological activity. The specific arrangement of these functional groups can lead to distinct properties and applications compared to its analogs.

Properties

CAS No.

853332-84-0

Molecular Formula

C14H11Cl2NO2

Molecular Weight

296.1 g/mol

IUPAC Name

2-chloro-N-(2-chlorophenyl)-3-methoxybenzamide

InChI

InChI=1S/C14H11Cl2NO2/c1-19-12-8-4-5-9(13(12)16)14(18)17-11-7-3-2-6-10(11)15/h2-8H,1H3,(H,17,18)

InChI Key

WVDHVHMNFGOGDX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1Cl)C(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.